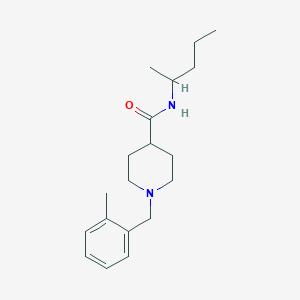
N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide, also known as MABT, is a chemical compound that has gained significant attention in scientific research. This compound has been shown to have potential therapeutic applications in various fields, including neuroscience, cardiovascular medicine, and cancer research.
Aplicaciones Científicas De Investigación
N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications. In neuroscience, this compound has been shown to have neuroprotective effects and can reduce the damage caused by ischemic stroke. In cardiovascular medicine, this compound has been shown to have vasodilatory effects and can reduce blood pressure. In cancer research, this compound has been shown to have anticancer properties and can induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide is not fully understood, but it is believed to involve the modulation of several signaling pathways. This compound has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation. It also inhibits the NF-κB pathway, which is involved in inflammation and cell survival. This compound has also been shown to modulate the activity of ion channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce oxidative stress and inflammation, which are involved in the pathogenesis of many diseases. This compound can also increase the production of nitric oxide, which is involved in the regulation of blood pressure and vascular tone. In addition, this compound can modulate the activity of neurotransmitters, which are involved in the regulation of neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, there are also limitations to its use in lab experiments. This compound can be expensive to synthesize and may not be readily available. In addition, its effects may vary depending on the experimental conditions and cell types used.
Direcciones Futuras
There are several future directions for the study of N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide. One direction is to further investigate its potential therapeutic applications in various fields, including neuroscience, cardiovascular medicine, and cancer research. Another direction is to optimize its synthesis to achieve higher yields and purity. Additionally, the development of this compound analogs with improved pharmacological properties may also be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has potential therapeutic applications in various fields. Its synthesis method has been optimized to achieve high yields and purity. This compound has a well-established mechanism of action and has been extensively studied for its biochemical and physiological effects. While there are advantages and limitations to its use in lab experiments, there are also several future directions for its study.
Métodos De Síntesis
The synthesis of N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide involves several steps. The first step involves the preparation of 4-(1H-tetrazol-1-ylmethyl)benzamide, which is then reacted with 1-methyl-4-piperidone to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Propiedades
IUPAC Name |
N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-4-(tetrazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N7O/c1-25-11-8-19(9-12-25)26-10-2-3-18(14-26)22-20(28)17-6-4-16(5-7-17)13-27-15-21-23-24-27/h4-7,15,18-19H,2-3,8-14H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFCVIXUMZUBJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)NC(=O)C3=CC=C(C=C3)CN4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6060528.png)
![5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B6060531.png)

![7-[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6060543.png)
![2-[1-(2-ethoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6060548.png)

![5-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6060563.png)

![1-(2-methoxyethyl)-N-[2-(methylthio)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6060572.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylbutanamide](/img/structure/B6060580.png)
![N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B6060583.png)
![ethyl 4-{1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6060593.png)
![2-[(3-hydroxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6060602.png)
![1-{4-[({2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amino)methyl]phenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6060614.png)